7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with a chlorine atom at the 7th position and a trifluoromethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolo[4,3-b]pyridine core followed by the introduction of the chlorine and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-5-chloropyridine with trifluoroacetic anhydride can yield the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different substituents replacing the chlorine atom .
Scientific Research Applications
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Known for its applications in the synthesis of metal-organic frameworks and other industrial chemicals.
Uniqueness
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazolo[4,3-b]pyridine core with chlorine and trifluoromethyl groups makes it a valuable compound for various applications .
Biological Activity
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-b]pyridine core with a chlorine atom at the 7-position and a trifluoromethyl group at the 5-position. These substitutions significantly influence its reactivity and biological properties.
Chemical Formula
Molecular Structure
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 211.56 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research has demonstrated that derivatives of pyrazolo[4,3-b]pyridine exhibit significant anticancer activity. For instance, compounds based on this scaffold have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Inhibition of CDKs : Compounds derived from pyrazolo[4,3-b]pyridine have been reported to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. This selectivity is essential for developing targeted cancer therapies .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Trifluoromethyl Group : This group increases metabolic stability and influences the compound's electronic properties, enhancing its interaction with enzymes or receptors involved in disease processes.
Case Study 1: Anticancer Efficacy in Leukemia Models
A study evaluated the effects of pyrazolo[4,3-b]pyridine derivatives on acute myeloid leukemia (AML) cell lines. The results indicated that specific derivatives induced differentiation and apoptosis in THP1 and U937 cells while demonstrating minimal toxicity to non-cancerous cells .
Case Study 2: Antimicrobial Activity Against Cryptosporidium
Another investigation focused on the efficacy of pyrazolo[4,3-b]pyridine derivatives against Cryptosporidium parvum. One derivative showed an EC50 value of 0.17 μM, highlighting its potential as a therapeutic agent against this pathogen .
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-3-1-5(7(9,10)11)13-4-2-12-14-6(3)4/h1-2H,(H,12,14) |
InChI Key |
ZMRWVWXQRKPAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)N=C1C(F)(F)F)Cl |
Origin of Product |
United States |
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